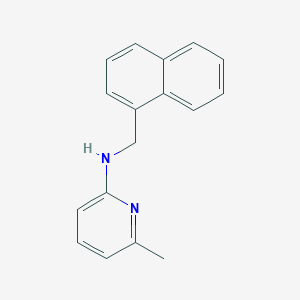
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methyl-2-pyridinemethanol and naphthalen-1-ylmethylamine.
Reaction Conditions: The reaction is carried out under inert gas (nitrogen or argon) at room temperature. The reagents are dissolved in a suitable solvent, such as tetrahydrofuran (THF).
Coupling Reaction: The key step involves the coupling of 6-methyl-2-pyridinemethanol with naphthalen-1-ylmethylamine using a coupling agent like triphenylphosphine and diisopropyl azodicarboxylate (DIAD). The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC) to ensure completion.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or naphthalene rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylmethyl ketone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine or naphthalene derivatives.
科学的研究の応用
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
類似化合物との比較
Similar Compounds
6-Methyl-2-pyridinemethanamine: A related compound with a similar pyridine structure but lacking the naphthalene moiety.
Naphthalen-1-ylmethylamine: Contains the naphthalene moiety but lacks the pyridine ring.
Uniqueness
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine is unique due to the combination of the pyridine and naphthalene moieties, which may confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
特性
分子式 |
C17H16N2 |
|---|---|
分子量 |
248.32g/mol |
IUPAC名 |
6-methyl-N-(naphthalen-1-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-13-6-4-11-17(19-13)18-12-15-9-5-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3,(H,18,19) |
InChIキー |
CIWDBJDPJSIWRA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NCC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1=NC(=CC=C1)NCC2=CC=CC3=CC=CC=C32 |
溶解性 |
9.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















